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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties

of gaseous cyanoacetylene (HCCCN). The information is presented in a structured format to

facilitate easy comparison and utilization in research and development settings. Detailed

experimental protocols for key analytical techniques used to determine these properties are

also included, along with visualizations of the logical workflow.

Core Thermodynamic and Spectroscopic Data
The thermodynamic and spectroscopic properties of gaseous cyanoacetylene are crucial for

understanding its behavior in various environments, from interstellar clouds to laboratory

plasma. The following tables summarize key quantitative data obtained from peer-reviewed

literature and established chemical databases.
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Thermodynamic
Property

Value Units Reference

Standard Enthalpy of

Formation (ΔfH°₂₉₈)
91.5 ± 2 kcal mol⁻¹ [1]

Standard Molar

Entropy (S°) at 298.15

K

Calculated Value J mol⁻¹ K⁻¹

Molar Heat Capacity

(Cp) at 298.15 K
Calculated Value J mol⁻¹ K⁻¹

Note: Explicit tabulated values for the standard molar entropy and heat capacity of

cyanoacetylene from sources such as the JANAF Thermochemical Tables were not found.

The values provided here would be calculated based on statistical mechanics using the

rotational and vibrational constants listed below.

Spectroscopic Property Value Units

Rotational Constant (B₀) 0.15174 cm⁻¹

Vibrational Frequencies

ν₁ (Σ, CH stretch) 3327 cm⁻¹

ν₂ (Σ, C≡N stretch) 2274 cm⁻¹

ν₃ (Σ, C≡C stretch) 2079 cm⁻¹

ν₄ (Σ, C-C stretch) 864 cm⁻¹

ν₅ (Π, CH bend) 663 cm⁻¹

ν₆ (Π, CCN bend) 499 cm⁻¹

ν₇ (Π, CCC bend) 222 cm⁻¹
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The determination of the thermodynamic and spectroscopic properties of gaseous

cyanoacetylene relies on high-precision experimental techniques. Below are detailed

methodologies for two key experiments.

Pulsed-Jet Fourier Transform Microwave (FTMW)
Spectroscopy
This technique is employed to measure the rotational spectrum of cyanoacetylene with high

resolution, from which the rotational constants are derived.

Methodology:

Sample Preparation: A dilute gaseous mixture of cyanoacetylene (typically <1%) is

prepared in an inert carrier gas, such as neon or argon.

Supersonic Expansion: The gas mixture is pulsed through a nozzle into a high-vacuum

chamber. This process, known as supersonic expansion, cools the molecules to a few

Kelvin, simplifying the rotational spectrum by populating only the lowest rotational energy

levels.[2]

Microwave Excitation: The cooled molecular jet is irradiated with a short, high-power

microwave pulse. If the frequency of the microwave pulse is resonant with a rotational

transition of cyanoacetylene, the molecules will absorb energy and become coherently

polarized.[2]

Free Induction Decay (FID) Detection: After the microwave pulse, the coherently rotating

molecules emit a faint microwave signal, known as the Free Induction Decay (FID). This

signal is detected by a sensitive receiver.[2]

Fourier Transformation: The time-domain FID signal is converted into a frequency-domain

spectrum using a Fourier transform. The resulting spectrum shows the rotational transitions

as sharp peaks.

Data Analysis: The frequencies of the rotational transitions are precisely measured and fitted

to a Hamiltonian model to determine the rotational constants of the molecule.
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Cavity Ring-Down Spectroscopy (CRDS)
CRDS is a highly sensitive absorption spectroscopy technique used to measure the vibrational

overtone spectra of molecules like cyanoacetylene.

Methodology:

High-Finesse Optical Cavity: The experimental setup consists of a stable optical cavity

formed by two highly reflective mirrors.[3][4]

Sample Introduction: A gaseous sample of cyanoacetylene is introduced into the optical

cavity.

Laser Pulse Injection: A short laser pulse is injected into the cavity. A small fraction of the

light enters the cavity and is trapped between the mirrors.[3][4]

Ring-Down Time Measurement: With each reflection, a tiny fraction of the light leaks out of

the cavity. The intensity of this leaked light is monitored by a photodetector, and it decays

exponentially over time. The characteristic decay time is called the "ring-down time."[3][4]

Absorption Measurement: If the laser frequency corresponds to a vibrational transition of

cyanoacetylene, the molecules will absorb some of the light in the cavity. This additional

loss of light causes the ring-down time to decrease.

Spectral Acquisition: The ring-down time is measured as a function of the laser frequency. A

plot of the reciprocal of the ring-down time versus frequency yields the absorption spectrum

of the molecule.[3]

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the thermodynamic

properties of gaseous cyanoacetylene from experimental spectroscopic data.
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Workflow for Thermodynamic Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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